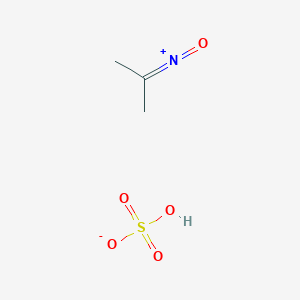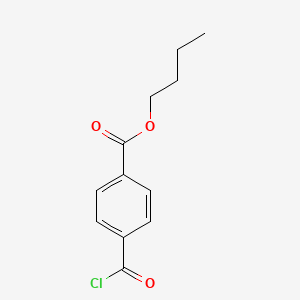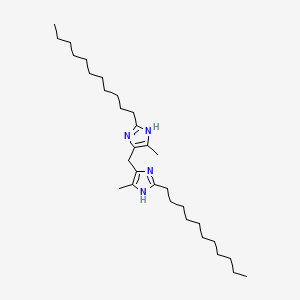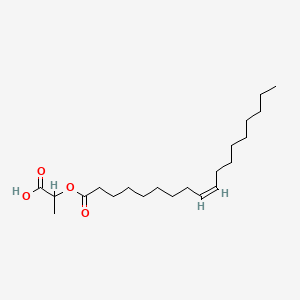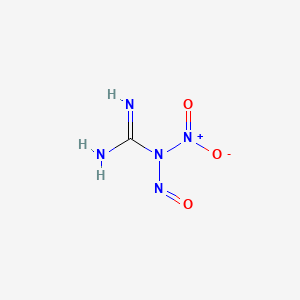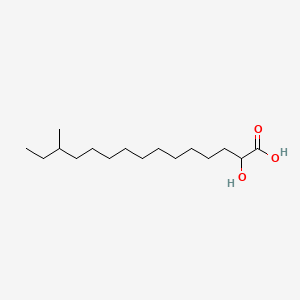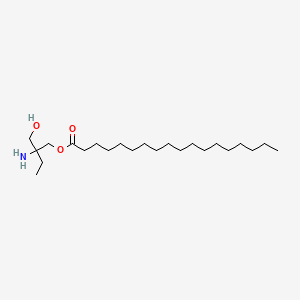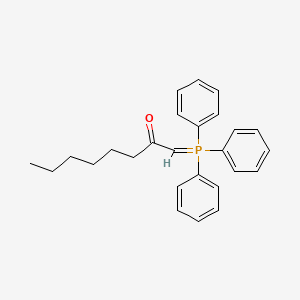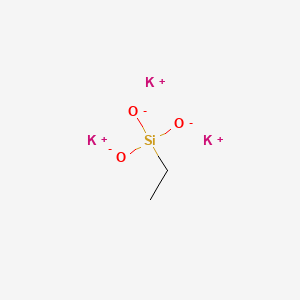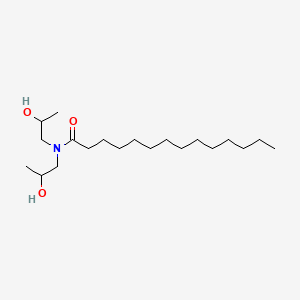
Myristic diisopropanolamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Myristic diisopropanolamide is a fatty acid diethanolamide derived from myristic acid, a saturated fatty acid commonly found in nutmeg, palm kernel oil, and coconut oil. This compound is widely used in various industrial applications due to its surfactant properties, which make it an effective emulsifying, foaming, and thickening agent.
准备方法
Synthetic Routes and Reaction Conditions: Myristic diisopropanolamide is typically synthesized through the reaction of myristic acid with diisopropanolamine. The reaction is carried out in a round-bottom glass reaction flask submerged in an oil bath. The flask is equipped with a mechanical stirrer, a thermometer, and a condenser. The reaction mixture is heated to a temperature range of 120-150°C under continuous stirring until the reaction is complete .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where myristic acid and diisopropanolamine are combined under controlled temperature and pressure conditions. The reaction is monitored to ensure complete conversion of the reactants to the desired product. The final product is then purified through distillation or crystallization processes to achieve the required purity levels .
化学反应分析
Types of Reactions: Myristic diisopropanolamide undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen to the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reaction is typically carried out at elevated temperatures.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride. The reaction is usually conducted at room temperature or slightly elevated temperatures.
Substitution: Common reagents include halogens and alkylating agents. The reaction conditions vary depending on the specific substitution reaction being carried out.
Major Products Formed:
Oxidation: Formation of myristic acid oxides.
Reduction: Formation of reduced this compound derivatives.
Substitution: Formation of substituted this compound derivatives
科学研究应用
Myristic diisopropanolamide has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions to enhance the solubility of reactants and improve reaction rates.
Biology: Employed in the formulation of biological buffers and cell culture media to maintain the stability of biological molecules.
Medicine: Utilized in the development of pharmaceutical formulations, particularly in topical creams and ointments, due to its emulsifying properties.
Industry: Widely used in the production of personal care products, such as shampoos, conditioners, and lotions, as well as in the formulation of cleaning agents and detergents
作用机制
The mechanism of action of myristic diisopropanolamide involves its ability to reduce the surface tension of liquids, thereby enhancing the mixing and solubility of various components. This property is attributed to its amphiphilic nature, with both hydrophilic and hydrophobic regions. The hydrophilic region interacts with water molecules, while the hydrophobic region interacts with non-polar substances, facilitating the formation of stable emulsions and foams .
相似化合物的比较
Lauric diisopropanolamide: Derived from lauric acid, it has similar surfactant properties but with a shorter carbon chain length.
Palmitic diisopropanolamide: Derived from palmitic acid, it has a longer carbon chain length and slightly different physical properties.
Stearic diisopropanolamide: Derived from stearic acid, it has an even longer carbon chain length and is used in applications requiring higher melting points.
Uniqueness: Myristic diisopropanolamide is unique due to its optimal carbon chain length, which provides a balance between hydrophilic and hydrophobic properties. This makes it particularly effective as an emulsifying and foaming agent in a wide range of applications .
属性
CAS 编号 |
16516-36-2 |
|---|---|
分子式 |
C20H41NO3 |
分子量 |
343.5 g/mol |
IUPAC 名称 |
N,N-bis(2-hydroxypropyl)tetradecanamide |
InChI |
InChI=1S/C20H41NO3/c1-4-5-6-7-8-9-10-11-12-13-14-15-20(24)21(16-18(2)22)17-19(3)23/h18-19,22-23H,4-17H2,1-3H3 |
InChI 键 |
GFAFXDZKLNITDG-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCC(=O)N(CC(C)O)CC(C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


